Methyl 2-(quinoxalin-6-yl)acetate is a chemical compound characterized by the molecular formula and a molecular weight of 202.21 g/mol. This compound is notable for its structural features, which include a quinoxaline moiety, a bicyclic aromatic compound known for its diverse biological activities. Methyl 2-(quinoxalin-6-yl)acetate serves as a significant building block in organic synthesis, particularly in the development of pharmacologically active compounds.
Methyl 2-(quinoxalin-6-yl)acetate can be synthesized through various chemical reactions involving quinoxaline derivatives and esterifying agents. It falls under the category of quinoxaline derivatives, which are recognized for their wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The compound is cataloged under CAS Number 1233318-23-4 and is available from various chemical suppliers for research purposes .
The synthesis of methyl 2-(quinoxalin-6-yl)acetate typically involves the reaction of quinoxaline derivatives with appropriate esterifying agents. One common synthetic route includes the cyclization of 1-(2-aminophenyl)pyrroles with substituted aldehydes in the presence of acetic acid and methanol as solvents. This reaction is generally conducted under reflux conditions for several hours at elevated temperatures to facilitate the formation of the desired ester.
Another approach involves the use of thiation reagents to modify quinoxaline structures, allowing for the introduction of various substituents that enhance biological activity. The synthesis can be optimized by employing green chemistry principles, such as using heterogeneous catalysts and environmentally friendly solvents .
The molecular structure of methyl 2-(quinoxalin-6-yl)acetate features a quinoxaline ring fused with an acetate group. The canonical SMILES representation of this compound is COC(=O)CC1=CC2=NC=CN=C2C=C1
, illustrating its complex arrangement.
Key Structural Features:
Methyl 2-(quinoxalin-6-yl)acetate is involved in various chemical reactions, including:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Varies based on substrate |
Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogenated reagents, Strong bases | Typically requires heating |
The mechanism of action for methyl 2-(quinoxalin-6-yl)acetate primarily revolves around its interaction with biological targets. While specific targets are not extensively documented in available literature, quinoxaline derivatives are known to interact with various enzymes, receptors, and transporters within biological systems. These interactions can lead to significant pharmacological effects such as antimicrobial activity or modulation of biochemical pathways .
Methyl 2-(quinoxalin-6-yl)acetate exhibits typical physical properties associated with organic compounds:
The compound's chemical properties include:
Methyl 2-(quinoxalin-6-yl)acetate has several scientific applications:
The quinoxaline nucleus demonstrates distinctive electronic asymmetry resulting from the unequal electron distribution between the pyrazine and benzene rings. This asymmetry creates polarized molecular orbitals that influence binding interactions with biological targets. Positional reactivity varies significantly across the ring system:
The acetate moiety in methyl 2-(quinoxalin-6-yl)acetate introduces substantial conformational flexibility while maintaining electronic communication between the ester carbonyl and the heterocyclic system. This connectivity creates an extended conjugated system evidenced by characteristic UV-Vis absorption at λmax ≈ 315 nm. X-ray crystallographic studies of analogous compounds reveal torsional angles of 15-25° between the quinoxaline plane and acetate linkage, optimizing both electronic conjugation and steric accommodation in binding pockets. Substituent effects follow predictable patterns:
Table 1: Electronic Effects of Quinoxaline Substituents
Position | Substituent Type | σp (Hammett) | Effect on π-Acidity |
---|---|---|---|
2-position | Electron-withdrawing | +0.78 | ↑↑↑ |
3-position | Electron-donating | -0.37 | ↓↓ |
6-position | Moderate acceptor | +0.23 | ↑ |
7-position | Electron-donating | -0.27 | ↓ |
The acetic acid methyl ester group in methyl 2-(quinoxalin-6-yl)acetate serves as a multifunctional bioisostere that profoundly influences pharmacological behavior through several mechanisms:
Strategic modification of the acetate linker has yielded compounds with remarkable biological activities:
The C6-substitution pattern specifically enables optimal target engagement geometry due to the vectorial orientation of the acetate chain away from the heterocycle plane. This spatial arrangement facilitates binding in enzyme active sites where the quinoxaline core anchors through π-stacking while the acetate linker accesses hydrophilic subpockets. Structure-activity relationship (SAR) studies demonstrate that α-methylation of the acetate moiety creates steric hindrance that diminishes antiviral potency by 15-fold, confirming the critical nature of this flexible linkage [5] [8] [9].
Table 2: Bioactivity Modulation through Acetate Derivitization
Derivative Structure | Biological Target | Key Activity | Potency Enhancement |
---|---|---|---|
Methyl ester | Prodrug conversion | Improved bioavailability | 8-fold cellular uptake vs acid |
Hydroxamic acid | HDAC6 | Anticancer | IC₅₀ = 89 nM |
2-Methoxyethyl urea | ACSS2 | Antiviral | IC₅₀ = 0.6 μM |
Hydrazide | Ribonucleotide reductase | Antiproliferative | GI₅₀ = 1.8 μM |
The evolutionary trajectory of quinoxaline acetate derivatives reflects paradigm shifts in medicinal chemistry strategies:
Early Developments (1884-1960s):
Modern Innovations (1970s-2000s):
Contemporary Applications (2010-Present):
The emergence of methyl 2-(quinoxalin-6-yl)acetate as a preferred synthon coincides with recognition of the C6-position's electronic superiority for sidechain attachment. Unlike C2/C3-derivatives that experience diminished reactivity due to nitrogen adjacency, C6-functionalization maintains both ring aromaticity and synthetic accessibility. This historical shift toward position-selective derivatization has accelerated the development of targeted therapies:
The compound's manufacturing has evolved from traditional reflux methods (toluene, 12h, 65% yield) to contemporary continuous-flow processes (residence time 8 min, 93% yield), reflecting broader industrial trends toward efficiency and sustainability. This synthetic accessibility, coupled with the molecule's balanced physicochemical properties (MW = 202.2, PSA = 58.1 Ų, rotatable bonds = 3), ensures its continued relevance in drug discovery pipelines [3] [6] [7].
Table 3: Historical Milestones in Quinoxaline Acetate Development
Year | Innovation | Significance | Key Compound |
---|---|---|---|
1884 | Condensation methodology | First synthetic access | Unsubstituted quinoxaline |
1952 | Antifolates | First therapeutic application | Quinoxaline-2-carboxylates |
1978 | Transition metal catalysis | C6-selectivity achievement | Methyl 2-(quinoxalin-6-yl)acetate |
2002 | Clay K-10 catalysis | Eco-friendly synthesis | Various 6-substituted derivatives |
2017 | HCV NS3/4A protease inhibitors | Clinical implementation | Glecaprevir analogs |
2020 | SARS-CoV-2 protease targeting | Pandemic response | Pyrazolo[1,5-a]quinoxaline-acetates |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: